N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a dimethoxyphenyl group and a thienylmethylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and an appropriate catalyst.
Amination: The thienylmethylamino group can be introduced through a nucleophilic substitution reaction, where a thienylmethylamine reacts with an intermediate benzothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a receptor agonist or antagonist.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-N’-(2-thienylmethyl)thiourea
- 2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
N-(2,5-DIMETHOXYPHENYL)-6-METHYL-2-{[(THIOPHEN-2-YL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and the presence of a benzothiophene core. This structural uniqueness imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C23H26N2O3S2 |
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Molecular Weight |
442.6g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-methyl-2-(thiophen-2-ylmethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H26N2O3S2/c1-14-6-8-17-20(11-14)30-23(24-13-16-5-4-10-29-16)21(17)22(26)25-18-12-15(27-2)7-9-19(18)28-3/h4-5,7,9-10,12,14,24H,6,8,11,13H2,1-3H3,(H,25,26) |
InChI Key |
VJMYPPSMLXGSJF-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NCC4=CC=CS4 |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NCC4=CC=CS4 |
Origin of Product |
United States |
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